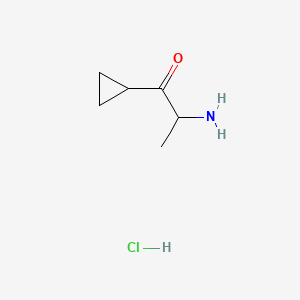
3-Ethynyl-4-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-4-methylmorpholine is a heterocyclic organic compound that features a morpholine ring substituted with an ethynyl group at the third position and a methyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-methylmorpholine typically involves the alkylation of morpholine derivatives One common method includes the reaction of 4-methylmorpholine with an ethynylating agent under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 3-Ethynyl-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of 3-ethyl-4-methylmorpholine.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
3-Ethynyl-4-methylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-Ethynyl-4-methylmorpholine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the nature of the biological or chemical system in which the compound is used.
相似化合物的比较
4-Methylmorpholine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylmorpholine: Similar structure but without the methyl group, affecting its steric and electronic properties.
N-Methylmorpholine: Another morpholine derivative with different substitution patterns.
Uniqueness: 3-Ethynyl-4-methylmorpholine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct reactivity and potential applications compared to other morpholine derivatives. This combination of functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
3-ethynyl-4-methylmorpholine |
InChI |
InChI=1S/C7H11NO/c1-3-7-6-9-5-4-8(7)2/h1,7H,4-6H2,2H3 |
InChI 键 |
BNCFTFJYNZSBEO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCOCC1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)
![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)
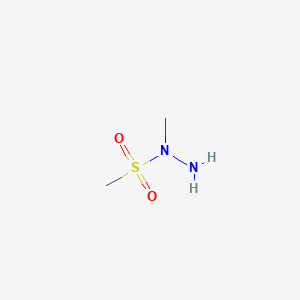
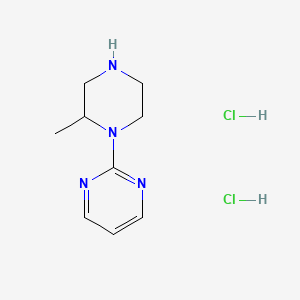
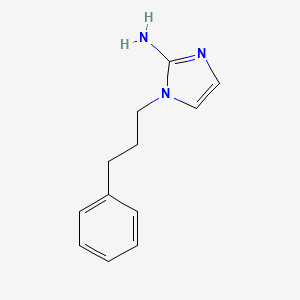
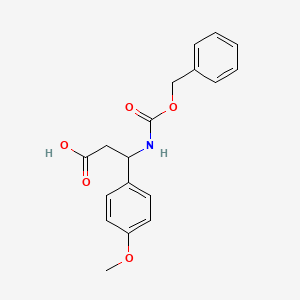
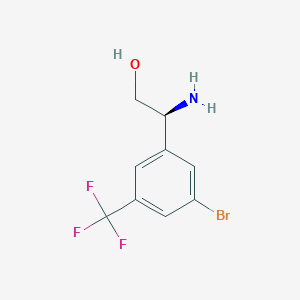
![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)
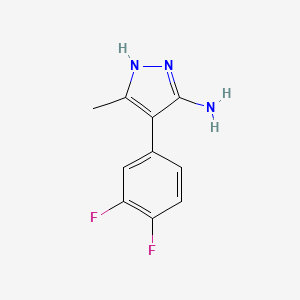

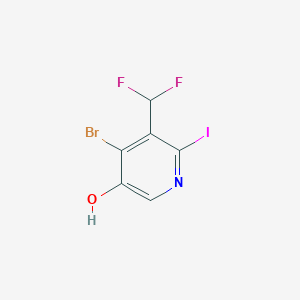
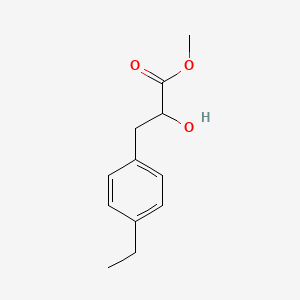
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)
